Navarixin hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

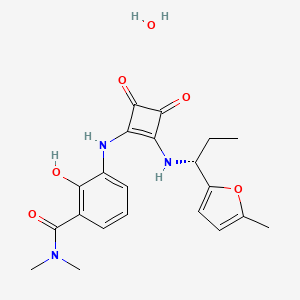

Navarixin hydrate is a useful research compound. Its molecular formula is C21H25N3O6 and its molecular weight is 415.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Introduction to Navarixin Hydrate

This compound, also known as a small-molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), has garnered attention for its potential applications in various therapeutic areas, particularly in oncology and respiratory diseases. This compound is notable for its ability to modulate immune responses and influence tumor microenvironments, making it a candidate for combination therapies in cancer treatment.

Cancer Therapy

Navarixin has been investigated primarily for its role in enhancing the efficacy of immune checkpoint inhibitors in cancer treatment. Clinical trials have explored its combination with pembrolizumab, an anti-PD-1 therapy, particularly in patients with advanced solid tumors such as castration-resistant prostate cancer (CRPC), microsatellite-stable colorectal cancer (MSS CRC), and non-small-cell lung cancer (NSCLC).

Clinical Trial Insights

- Study Design : A phase 2 trial assessed navarixin's efficacy when combined with pembrolizumab. The trial involved 105 patients across multiple cancer types.

- Results : The combination did not meet the predefined efficacy criteria, with an overall response rate of only 5% in CRPC patients and 2.5% in MSS CRC patients . Median progression-free survival was reported between 1.8 to 2.4 months, leading to the study's closure due to lack of efficacy .

- Safety Profile : Navarixin was generally well-tolerated, though some patients experienced dose-limiting toxicities such as neutropenia and liver function abnormalities .

Respiratory Diseases

Navarixin has also shown promise in treating chronic obstructive pulmonary disease (COPD) and asthma by reducing neutrophil counts and associated airway inflammation. In preclinical studies, navarixin demonstrated improvements in lung function metrics, suggesting potential benefits for patients suffering from these chronic conditions .

Mechanistic Insights

The mechanism of action for navarixin primarily involves inhibition of CXCR2, which plays a critical role in the recruitment of myeloid cells to tumor sites and inflammatory tissues. By blocking this receptor, navarixin may alter tumor progression dynamics and enhance the effectiveness of other therapeutic agents.

Data Table: Summary of Clinical Findings

| Study | Population | Combination Therapy | Objective Response Rate | Median Progression-Free Survival | Adverse Events |

|---|---|---|---|---|---|

| Phase 2 Trial (NCT03473925) | 105 patients (CRPC, MSS CRC, NSCLC) | Navarixin + Pembrolizumab | CRPC: 5%, MSS CRC: 2.5% | 1.8 - 2.4 months | Neutropenia, liver function abnormalities |

Case Study: Navarixin in Advanced Prostate Cancer

In a clinical setting, a patient with metastatic castration-resistant prostate cancer received navarixin alongside pembrolizumab. Despite initial hopes for improved outcomes through this combination therapy, the patient experienced only minimal tumor response and significant side effects, illustrating the challenges faced in translating preclinical findings into effective clinical treatments.

Case Study: Navarixin's Role in Asthma Management

In another study focusing on asthma patients, navarixin was administered to evaluate its impact on airway inflammation markers. Results indicated a reduction in sputum neutrophil counts post-treatment, correlating with improved lung function tests—highlighting its potential utility beyond oncology applications.

属性

分子式 |

C21H25N3O6 |

|---|---|

分子量 |

415.4 g/mol |

IUPAC 名称 |

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide;hydrate |

InChI |

InChI=1S/C21H23N3O5.H2O/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4;/h6-10,13,22-23,25H,5H2,1-4H3;1H2/t13-;/m1./s1 |

InChI 键 |

AFTCWZSEWTXWTL-BTQNPOSSSA-N |

手性 SMILES |

CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C.O |

规范 SMILES |

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C.O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。